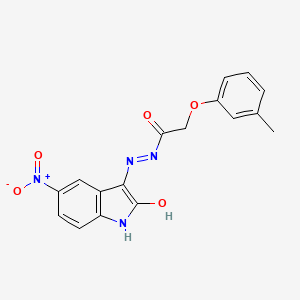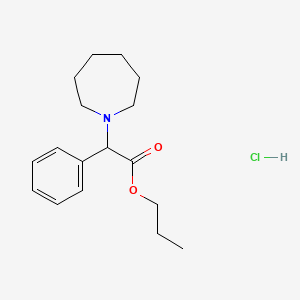![molecular formula C22H17N5O2 B3855867 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855867.png)
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
説明
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as NBQH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities. The unique chemical structure of NBQH offers a promising platform for the development of novel drugs for the treatment of various diseases.
作用機序
The mechanism of action of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the inhibition of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and the induction of apoptosis. 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to induce cell cycle arrest in the G2/M phase, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is its potent cytotoxic activity against various cancer cell lines, which makes it a promising candidate for the development of novel anticancer drugs. It is also a readily available compound that can be synthesized in high yield and purity. However, one of the limitations of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is its potential toxicity, which could limit its clinical application. Further studies are required to determine the optimal dosage and administration route for 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone to minimize its toxicity.
将来の方向性
There are several future directions for the research on 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One possible direction is the development of novel derivatives of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanisms underlying the biochemical and physiological effects of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone could provide valuable insights into its therapeutic potential.
科学的研究の応用
3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the induction of apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. In addition to its cytotoxic activity, 3-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-15-9-11-17(12-10-15)21-24-20-8-3-2-7-19(20)22(25-21)26-23-14-16-5-4-6-18(13-16)27(28)29/h2-14H,1H3,(H,24,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGJZXSNCLFMR-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)




![1-[3-(dimethylamino)propyl]-N-mesitylprolinamide di(2-butenedioate)](/img/structure/B3855864.png)
![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)


![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B3855881.png)
![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)